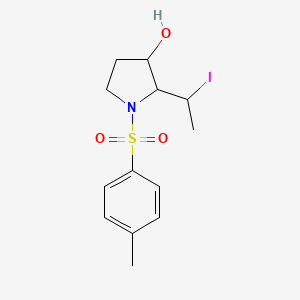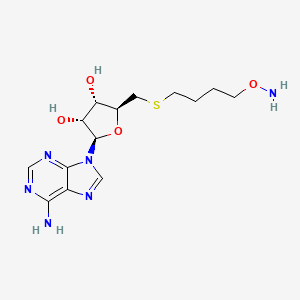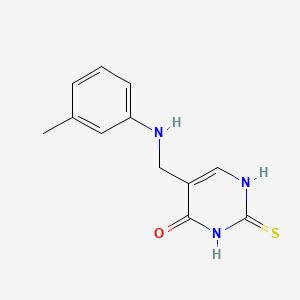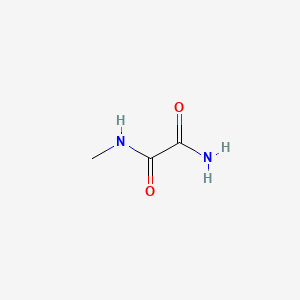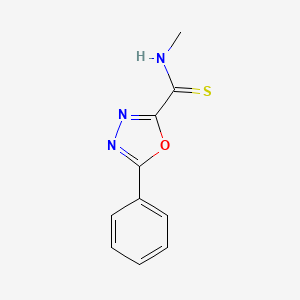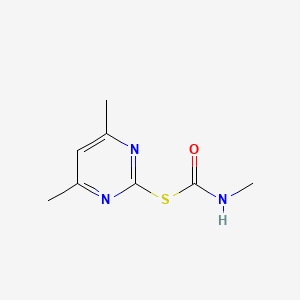
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that features an indole moiety, a phenyl group, and a thioxoimidazolidinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thioxoimidazolidinone precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent quality and efficiency in producing large quantities of the compound.
化学反応の分析
Types of Reactions
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The indole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.
科学的研究の応用
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
(1H-Indol-2-yl)methanone: Shares the indole core but lacks the thioxoimidazolidinone structure.
Phenylthiohydantoin: Contains the thioxoimidazolidinone core but differs in the substituents attached to it.
Uniqueness
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and potential therapeutic applications set it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H15N3OS |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(5S)-5-(1H-indol-2-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15N3OS/c22-17-16(11-13-10-12-6-4-5-9-15(12)19-13)20-18(23)21(17)14-7-2-1-3-8-14/h1-10,16,19H,11H2,(H,20,23)/t16-/m0/s1 |
InChIキー |
TUCGVOMODVNBOS-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CC4=CC=CC=C4N3 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
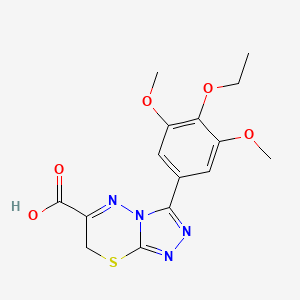
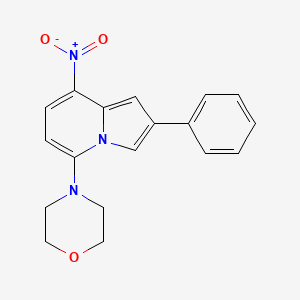
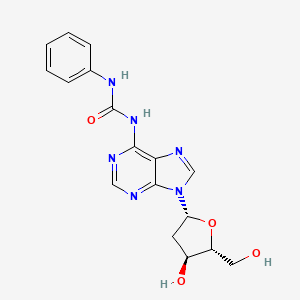
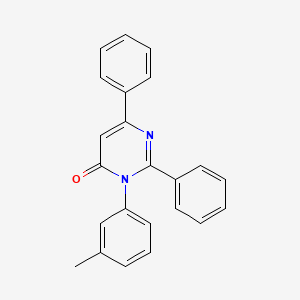
![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)

![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
